molecular formula C11H13N3 B2502239 3-(Pyridin-2-yl)piperidine-3-carbonitrile CAS No. 1909318-92-8

3-(Pyridin-2-yl)piperidine-3-carbonitrile

Cat. No.: B2502239
CAS No.: 1909318-92-8
M. Wt: 187.246
InChI Key: JIYSNAASQINWNJ-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)piperidine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C11H13N3. It features a piperidine ring substituted with a pyridine ring at the 2-position and a nitrile group at the 3-position.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yl)piperidine-3-carbonitrile typically involves the reaction of 2-pyridylmagnesium bromide with 3-cyanopiperidine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl)piperidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Pyridin-2-yl)piperidine-3-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyridin-3-yl)piperidine-3-carbonitrile
  • 3-(Pyridin-4-yl)piperidine-3-carbonitrile
  • 3-(Pyridin-2-yl)piperidine-2-carbonitrile

Uniqueness

3-(Pyridin-2-yl)piperidine-3-carbonitrile is unique due to the specific positioning of the pyridine and nitrile groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct binding properties and selectivity towards certain molecular targets .

Biological Activity

3-(Pyridin-2-yl)piperidine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, specific therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring attached to a piperidine structure with a cyano group, which is known to influence its pharmacological properties. The presence of these functional groups allows for potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : It has been studied as a ligand for various receptors, including histamine H3 and sigma-1 receptors, which are implicated in pain modulation and neurological disorders .
  • Apoptosis Induction : Similar compounds have shown the ability to induce apoptosis in cancer cells by affecting mitochondrial pathways and inhibiting specific signaling proteins such as AKT and β-catenin .
  • Inhibition of Drug Resistance : Research indicates that derivatives can inhibit P-glycoprotein (P-gp), thereby potentially reversing multidrug resistance in cancer therapies .

Anticancer Activity

Research has demonstrated that pyridine derivatives exhibit significant anticancer properties. For instance:

  • Cell Lines Tested : The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer), showing promising cytotoxic effects with IC50 values indicating effective concentrations .
Cell LineIC50 (µM)Mechanism of Action
MCF-75.0–10.7Induction of apoptosis
PC-313.3P-gp inhibition

Pain Management

As a dual ligand for histamine H3 and sigma-1 receptors, this compound has shown potential in managing nociceptive and neuropathic pain, suggesting its utility in treating chronic pain conditions .

Case Studies

  • Induction of Apoptosis in Cancer Cells :
    A study highlighted the compound's ability to induce apoptosis through mitochondrial pathways. The release of cytochrome c was significantly increased, leading to cell death in MCF-7 cells without altering death receptor protein levels .
  • Multidrug Resistance Reversal :
    In vitro studies indicated that the compound could effectively inhibit P-gp function, enhancing the accumulation of chemotherapeutic agents in resistant cancer cells. This suggests a potential role in improving the efficacy of existing cancer treatments .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are crucial for its therapeutic application:

  • Absorption and Distribution : Compounds with similar structures typically exhibit good absorption characteristics and the ability to cross biological membranes effectively .
  • Metabolism : The compound undergoes typical metabolic pathways including oxidation and reduction, which can lead to various derivatives with distinct biological activities .

Properties

IUPAC Name

3-pyridin-2-ylpiperidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-8-11(5-3-6-13-9-11)10-4-1-2-7-14-10/h1-2,4,7,13H,3,5-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYSNAASQINWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C#N)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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